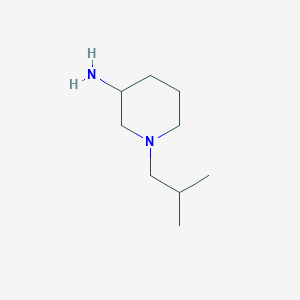

1-(2-methylpropyl)piperidin-3-amine

Descripción

Significance of Piperidine (B6355638) Cores in Bioactive Molecules and Medicinal Chemistry

The piperidine nucleus is a fundamental component in drug design and discovery, prized for its ability to serve as a versatile scaffold. researchgate.netajchem-a.com This structural motif is integral to numerous natural alkaloids and synthetic organic compounds that exhibit a wide array of therapeutic applications. researchgate.netnih.gov The significance of the piperidine core is underscored by its presence in drugs targeting a vast range of diseases. These include treatments for cancer, viral infections, malaria, microbial and fungal infections, hypertension, pain, inflammation, and Alzheimer's disease. researchgate.netijnrd.org

The utility of the piperidine scaffold can be attributed to several factors. It can act as a pharmacophore, directly interacting with the active sites of enzymes, or serve as a building block to achieve the desired three-dimensional conformation and physicochemical properties of a drug molecule. nih.govmdpi.com The introduction of a piperidine moiety can favorably influence pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net The conformational preference of the piperidine ring, typically a chair conformation, allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. wikipedia.org

The following table highlights some prominent drugs containing the piperidine scaffold, illustrating the diversity of its applications.

| Drug Name | Therapeutic Application |

| Donepezil | Alzheimer's Disease ijnrd.org |

| Fentanyl | Analgesic thieme-connect.com |

| Melperone | Antipsychotic nih.gov |

| Voglibose | Anti-diabetic ijnrd.org |

| Niraparib | Ovarian Cancer acs.org |

Evolution of Research on Substituted Piperidine Scaffolds

Research into substituted piperidine scaffolds has evolved significantly over the decades. nih.gov Early synthetic methods often required harsh conditions, such as high temperatures and pressures, and were limited in their ability to control stereochemistry. nih.gov The advancement of modern organic synthesis has ushered in more sophisticated and efficient approaches.

Contemporary methods frequently employ transition metal catalysis and organocatalysis to achieve highly stereoselective syntheses of substituted piperidines. nih.gov Techniques such as the hydrogenation of pyridine (B92270) precursors, reductive amination, and various cyclization strategies have been refined to offer greater control over the final product's architecture. nih.govresearchgate.net For instance, the diastereoselective reduction of substituted pyridines can now be achieved using catalysts like ruthenium or boron ions, allowing for the specific formation of cis or trans isomers. nih.gov

A notable trend in recent years is the "escape from flatland," an approach that emphasizes the creation of more three-dimensional and saturated molecules. nih.gov This strategy posits that molecules with greater 3D complexity interact more effectively with the binding sites of proteins. nih.gov The synthesis of spirocyclic, fused, and bridged piperidine scaffolds is a direct result of this trend, aiming to explore new chemical space and enhance biological activity. enamine.netnih.gov This evolution reflects a deeper understanding of structure-activity relationships and the continuous quest for novel and more effective therapeutic agents. nih.gov

Overview of 1,3-Substitution Patterns in Piperidine Amine Systems

The specific placement of substituents on the piperidine ring is critical in determining the biological activity of a molecule. thieme-connect.commdpi.com Among the various substitution patterns, the 1,3-disubstituted arrangement has garnered significant interest in medicinal chemistry. In this pattern, substituents are located at the nitrogen atom (position 1) and a carbon atom at position 3 of the piperidine ring.

Research has demonstrated that the location of substituents can dramatically influence a compound's potency and selectivity. For example, in the development of certain enzyme inhibitors, shifting a substituent from the 4-position to the 3-position of the piperidine ring resulted in a significant improvement in potency. thieme-connect.com The 1,3-disubstituted piperidine moiety has been identified as a key feature for improving the potency of senescence-inducing molecules with potential anti-melanoma activity. thieme-connect.com

The nature of the groups at both the 1- and 3-positions allows for fine-tuning of the molecule's properties. The substituent at the nitrogen atom often plays a crucial role in modulating affinity for specific receptors and influencing pharmacokinetic properties. nih.gov The substituent at the 3-position can be oriented in either an axial or equatorial position, providing distinct spatial arrangements that can lead to differential binding at a biological target. The synthesis of enantioenriched 3-substituted piperidines is a key strategy for accessing clinically important molecules like the antipsychotic drug Preclamol. acs.org

While extensive research exists for the broader class of 1,3-disubstituted piperidines, specific data for 1-(2-methylpropyl)piperidin-3-amine is not widely available in published literature. Therefore, its properties are largely inferred from the general characteristics of its structural class.

Chemical Properties of 1-(2-methylpropyl)piperidin-3-amine (Inferred)

| Property | Value |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | 1-(2-methylpropyl)piperidin-3-amine |

| Key Features | Chiral center at C3; tertiary amine at N1; primary amine at C3 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methylpropyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-5-3-4-9(10)7-11/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTSQUOZOCHWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 2 Methylpropyl Piperidin 3 Amine and Analogous 1,3 Aminoalkyl Piperidine Derivatives

Methodologies for Constructing the Piperidin-3-amine (B1201142) Ring System

The use of naturally occurring chiral molecules as starting materials provides an effective pathway to enantiomerically pure piperidine (B6355638) derivatives. L-glutamic acid, a readily available amino acid, is a common precursor for synthesizing chiral 3-aminopiperidines.

Another approach involves the synthesis of (R)-3-aminopiperidine dihydrochloride from D-ornithine or D-glutamic acid. google.comodu.edu A process starting from (R)-2,5-diaminopentanoic acid hydrochloride (derived from glutamic acid) involves cyclization to form (R)-3-aminopiperidin-2-one hydrochloride, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the desired (R)-3-aminopiperidine. google.com These methods are particularly valuable for producing specific enantiomers required for pharmacologically active molecules. google.combeilstein-journals.org

Table 1: Example Synthetic Sequence from L-Glutamic Acid

| Step | Description | Reagents | Typical Yield |

| 1 | Diesterification | Thionyl chloride, Methanol | Quantitative |

| 2 | N-Boc Protection | (Boc)₂O, Triethylamine, DMAP | 92% |

| 3 | Diol Formation | Sodium borohydride, Methanol | 76% |

| 4 | Ditosylation | p-Toluenesulfonyl chloride | Quantitative |

| 5 | Cyclization | Amine (e.g., Benzylamine) | 44-55% (overall) |

Reductive amination of a prochiral piperidone intermediate is a direct and widely used method for introducing the 3-amino group. This strategy can be performed using chemical reagents or biocatalysts, offering pathways to both racemic and enantiomerically enriched products.

In a typical chemical approach, an N-protected 3-piperidone (e.g., 1-Boc-3-piperidone) is reacted with an amine source, such as an amino acid ester, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov This reaction forms the C-N bond and the new stereocenter simultaneously. The resulting diastereomers or enantiomers can often be separated by chromatography. nih.gov

More recently, biocatalytic methods using ω-transaminases have gained prominence for their high stereoselectivity and environmentally benign reaction conditions. beilstein-journals.org In this approach, a transaminase enzyme catalyzes the transfer of an amino group from an amino donor (like isopropylamine) to the ketone of 1-Boc-3-piperidone. beilstein-journals.org By selecting the appropriate enzyme—either (R)-selective or (S)-selective—it is possible to synthesize the desired enantiomer of 3-amino-1-Boc-piperidine with high yield and excellent enantiomeric excess. beilstein-journals.orggoogle.com

Table 2: Comparison of Reductive Amination Methods for 1-Boc-3-piperidone

| Method | Amine Source | Key Reagent/Catalyst | Stereocontrol | Key Features |

| Chemical | Ethyl glycinate | Sodium triacetoxyborohydride | Low (produces racemate) | Moderate yields, requires chiral separation for enantiopure products. nih.gov |

| Biocatalytic | Isopropylamine | Immobilized ω-transaminase | High (enantioselective) | High yields and enantiomeric excess (>99%), environmentally friendly. beilstein-journals.org |

Intramolecular cyclization strategies construct the piperidine ring by forming a key C-N or C-C bond from a linear precursor. nih.govresearchgate.net These methods are diverse and can be catalyzed by various metals or reagents.

Common approaches include:

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated ester or ketone can form the piperidine ring. A recent "Clip-Cycle" approach uses this method, where an initial cross-metathesis reaction ('Clip') creates the linear precursor, which then undergoes an asymmetric intramolecular aza-Michael cyclization ('Cycle') promoted by a chiral catalyst to form enantioenriched spiropiperidines. rsc.org

Reductive Hydroamination: The cyclization of aminoalkynes, mediated by an acid, can proceed through an enamine and subsequent iminium ion, which is then reduced to form the piperidine ring. nih.govmdpi.com

Radical Cyclization: Radical-mediated reactions, for instance using a cobalt(II) catalyst, can initiate the cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.govmdpi.com

Electroreductive Cyclization: An electrochemical approach can achieve the cyclization of an imine with a terminal dihaloalkane in a flow microreactor, offering an efficient synthesis of piperidine derivatives without the need for toxic reagents. beilstein-journals.org

These methods provide powerful tools for accessing a wide variety of substituted piperidines by varying the linear precursor. nih.govorganic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach adheres to the principles of atom economy and is highly valuable for rapidly generating molecular diversity. researchgate.netmdpi.com

For the synthesis of complex piperidine scaffolds, a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can be employed. researchgate.net This sequence generates a 2-azadiene intermediate in situ, which then undergoes an intermolecular Diels-Alder reaction with the dienophile to construct a highly functionalized piperidone scaffold. researchgate.netresearchgate.net The resulting piperidones are versatile intermediates that can be further modified to introduce the 3-amino group. The complexity and structural diversity of the final products can be easily tuned by varying the four initial components. nih.govresearchgate.net

Selective N-Alkylation with Branched Alkyl Moieties (e.g., 2-Methylpropyl Group)

Once the 3-aminopiperidine core is synthesized (often with the 3-amino group protected), the final step is the introduction of the 2-methylpropyl (isobutyl) group onto the piperidine nitrogen.

Direct N-alkylation is a straightforward and common method for this transformation. google.com The reaction involves treating the piperidine derivative with an alkylating agent, such as 2-methylpropyl bromide (isobutyl bromide), in the presence of a base. researchgate.net

The choice of reaction conditions is important to ensure selective mono-alkylation and avoid quaternization of the nitrogen atom. researchgate.net Common bases include potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like N,N-diisopropylethylamine (Hünig's base). researchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. google.comresearchgate.net To favor mono-alkylation, the alkyl halide can be added slowly to a solution where the piperidine is in excess. researchgate.net This ensures that the concentration of the alkylating agent remains low, minimizing the chance of a second alkylation event. researchgate.net

Table 3: General Conditions for Direct N-Alkylation of Piperidines

| Component | Example | Role / Considerations |

| Substrate | (Protected) 3-Aminopiperidine | The 3-amino group is typically protected (e.g., as a Boc-carbamate) to prevent competing N-alkylation at that site. |

| Alkylating Agent | 2-Methylpropyl bromide (Isobutyl bromide) | The reactive halide facilitates nucleophilic attack by the piperidine nitrogen. researchgate.net |

| Base | K₂CO₃, KHCO₃, Hünig's base | Neutralizes the acid (HBr) formed during the reaction, driving it to completion. researchgate.net |

| Solvent | Acetonitrile, DMF | Aprotic polar solvents are typically used to dissolve the reactants. researchgate.net |

| Temperature | Room temperature to 70°C | Reaction temperature can be optimized to improve reaction rate. researchgate.net |

Reductive Amination for N-Substitution

Reductive amination is a highly effective and widely utilized method for the N-alkylation of amines, including the piperidine nitrogen of 3-aminopiperidine scaffolds. iau.ir This one-pot reaction typically involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

The synthesis of 1-(2-methylpropyl)piperidin-3-amine can be readily achieved by the reductive amination of piperidin-3-amine with isobutyraldehyde (2-methylpropanal). The reaction proceeds by forming an intermediate iminium ion that is subsequently reduced to yield the target N-substituted piperidine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common. iau.irnih.gov

Sodium triacetoxyborohydride is a particularly mild and selective reagent, often preferred for its tolerance of a wide range of functional groups and its effectiveness under slightly acidic conditions which can facilitate iminium ion formation. nih.gov Alternatively, sodium cyanoborohydride is also effective, especially under conditions where the pH is controlled to favor the iminium ion over the free carbonyl compound. chemicalbook.com The choice of solvent is also crucial, with tetrahydrofuran (THF), methanol, and various chlorinated solvents being effective media for the reaction. iau.irchemicalbook.com

The general protocol for this N-alkylation has been demonstrated in the synthesis of analogous compounds. For instance, the synthesis of (R)-1-methylpiperidin-3-amine is accomplished by reacting (R)-tert-butyl piperidin-3-ylcarbamate with formaldehyde in the presence of sodium cyanoborohydride. chemicalbook.com This highlights the direct applicability of the method for installing small alkyl groups onto the piperidine nitrogen. A similar strategy, substituting formaldehyde with isobutyraldehyde, would directly yield the N-(2-methylpropyl) analogue.

The versatility of this method allows for the synthesis of a diverse library of N-substituted piperidine derivatives by varying the carbonyl compound used in the reaction. iau.irnih.gov

Table 1: Conditions for Reductive Amination on Piperidine Scaffolds

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| (R)-tert-butyl piperidin-3-ylcarbamate | Formaldehyde (30% aq.) | Sodium cyanoborohydride | Methanol | (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate | chemicalbook.com |

| Secondary amine 14 | Formalin / Acetaldehyde | NaBH(OAc)₃ | Not Specified | N-methyl / N-ethyl derivatives 15a/15b | nih.gov |

| Various amines | Various aldehydes/ketones | Zirconium borohydride–piperazine (B1678402) | THF | N-alkylated amines | iau.ir |

Chemo- and Regioselective Functionalization of Piperidine Amine Scaffolds

Beyond N-substitution, the functionalization of the piperidine ring itself is crucial for creating structural diversity. Achieving chemo- and regioselectivity—the ability to modify a specific position on the ring without affecting other reactive sites like the two amine groups—presents a significant synthetic challenge. Modern methodologies, particularly those involving transition-metal-catalyzed C-H activation, have emerged as powerful tools for the site-selective modification of saturated heterocycles like piperidine. nih.govacs.orgdntb.gov.ua

The regioselectivity of these functionalizations can be controlled by several factors, including the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govdntb.gov.ua For instance, rhodium-catalyzed C-H insertion reactions have been used to generate positional analogues of methylphenidate. In these studies, the site of functionalization on the piperidine ring was dictated by the specific rhodium catalyst and the N-protecting group employed. C-H functionalization of N-Boc-piperidine led to substitution at the C2 position, whereas using N-α-oxoarylacetyl-piperidines directed the reaction to the C4 position. nih.govdntb.gov.ua

The synthesis of 3-substituted analogues often requires a more indirect approach. One reported strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, regioselective, and stereoselective ring-opening of the resulting cyclopropane to install the desired functionality at the C3 position. nih.govdntb.gov.ua

Another powerful strategy for achieving regioselectivity involves the use of directing groups. A palladium-catalyzed C(sp³)–H arylation has been developed that selectively functionalizes the C4 position of piperidines bearing an aminoquinoline directing group at the C3 position. acs.org This method demonstrates excellent control over both regioselectivity (C4) and stereoselectivity (cis), allowing for the synthesis of cis-3,4-disubstituted piperidines. The directing group can later be removed to reveal the functionalized piperidine core. acs.org These advanced methods provide access to libraries of complex piperidine-containing compounds that would be difficult to obtain through classical synthetic routes. mdpi.com

Table 2: Summary of Regioselective Functionalization Strategies for Piperidines

| Position | Method | Key Reagents/Conditions | N-Protecting Group | Reference |

|---|---|---|---|---|

| C2 | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄ | Boc | nih.govdntb.gov.ua |

| C4 | Rhodium-catalyzed C-H insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | nih.govdntb.gov.ua |

| C4 | Palladium-catalyzed C-H arylation | Pd(OAc)₂, K₂CO₃, C3-directing group | Boc | acs.org |

Advanced Characterization and Structural Elucidation of Substituted Piperidine Amines

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis is indispensable for confirming the identity of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides a map of the carbon and hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and offers insights into the structure through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2-methylpropyl)piperidin-3-amine, both ¹H and ¹³C NMR would provide crucial information. Although direct experimental spectra are not publicly available, the expected chemical shifts and coupling patterns can be reliably predicted based on data from analogous structures, such as N-Boc-3-aminopiperidine and various N-alkyl piperidines. chemicalbook.comnih.gov

The ¹H NMR spectrum is expected to show characteristic signals for both the isobutyl group and the piperidine (B6355638) ring. The isobutyl moiety would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the piperidine nitrogen. yale.educhemicalbook.com The piperidine ring protons would appear as a series of complex, overlapping multiplets, with the proton at C3 (the carbon bearing the amino group) being a key diagnostic signal. chemicalbook.com

Predicted ¹H NMR Spectral Data for 1-(2-methylpropyl)piperidin-3-amine This data is predictive and based on analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Piperidine Ring CH₂ (C2, C4, C5, C6) | 1.40 - 2.90 | Multiplet (m) | - |

| Piperidine Ring CH (C3) | 2.60 - 2.80 | Multiplet (m) | - |

| NH₂ (on C3) | 1.50 - 2.50 | Broad Singlet (br s) | - |

| N-CH₂ (isobutyl) | 2.10 - 2.30 | Doublet (d) | ~7.0 |

| CH (isobutyl) | 1.70 - 1.90 | Multiplet (m) | ~6.8 |

| CH₃ (isobutyl) | 0.85 - 0.95 | Doublet (d) | ~6.6 |

Predicted ¹³C NMR Spectral Data for 1-(2-methylpropyl)piperidin-3-amine This data is predictive and based on analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2 | ~55.0 |

| Piperidine C3 | ~48.0 |

| Piperidine C4 | ~30.0 |

| Piperidine C5 | ~25.0 |

| Piperidine C6 | ~53.0 |

| N-CH₂ (isobutyl) | ~63.0 |

| CH (isobutyl) | ~28.0 |

| CH₃ (isobutyl) | ~20.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-(2-methylpropyl)piperidin-3-amine (C₉H₂₀N₂), the molecular weight is 156.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 156.

The fragmentation pattern is highly predictable for N-alkyl amines. The most common fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For 1-(2-methylpropyl)piperidin-3-amine, this would lead to characteristic fragment ions. The loss of a propyl radical (C₃H₇•) from the isobutyl group is a likely fragmentation, leading to a prominent peak. The base peak (the most intense peak) in the spectrum of N-alkyl piperidines is often the result of alpha-cleavage, forming a stable iminium cation. acs.orgnist.govresearchgate.net

Predicted Major Fragments in the EI Mass Spectrum of 1-(2-methylpropyl)piperidin-3-amine This data is predictive and based on analogous compounds.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

| 113 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of a propyl radical |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the N-isobutyl bond |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after alpha-cleavage |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

X-ray Crystallography and Conformational Analysis of Piperidine Scaffolds

While no crystal structure has been published for 1-(2-methylpropyl)piperidin-3-amine, its three-dimensional structure and conformational preferences can be confidently inferred from extensive X-ray crystallographic studies on related piperidine derivatives. nih.govresearchgate.net

Conformational Analysis of the Piperidine Scaffold

The piperidine ring is not planar and, similar to cyclohexane, strongly prefers to adopt a chair conformation to minimize angular and torsional strain. ias.ac.inchemrevlett.com For N-substituted piperidines, two distinct chair conformations are possible, interconverting via nitrogen inversion. These conformers place the N-substituent in either an axial or an equatorial position.

N-Isobutyl Group Conformation : For most N-alkyl piperidines, the conformer with the alkyl group in the equatorial position is significantly more stable. rsc.org An axial substituent would experience unfavorable steric interactions with the axial hydrogens on carbons C3 and C5 (1,3-diaxial interactions). Therefore, the isobutyl group of 1-(2-methylpropyl)piperidin-3-amine is expected to predominantly occupy the equatorial position.

While the chair form is dominant, other conformations like the boat or twist-boat are possible. ias.ac.inrsc.org These are typically higher in energy but can be stabilized in highly substituted or conformationally constrained ring systems. rsc.org

Expected Crystallographic Parameters Based on crystallographic data of similar piperidine structures, the following parameters for the chair conformation can be expected.

| Parameter | Expected Value/Observation | Reference |

|---|---|---|

| Ring Conformation | Predominantly Chair | nih.govacs.org |

| N-Isobutyl Position | Predominantly Equatorial | rsc.org |

| C3-Amino Position | Equatorial (in the most stable isomer) | nih.gov |

| N-C Bond Lengths | ~1.46 - 1.48 Å | researchgate.net |

| C-C Bond Lengths | ~1.52 - 1.54 Å | researchgate.net |

| C-N-C Angle | ~110 - 112° | researchgate.net |

Computational Chemistry and Cheminformatics in the Analysis of Piperidine 3 Amine Derivatives

In Silico Prediction of Biological Interactions and Target Identification

The initial stages of drug discovery often involve screening vast libraries of compounds to identify those with potential therapeutic effects. In silico methods provide a rapid and cost-effective means to prioritize candidates for further experimental investigation.

Computational Tools for Ligand-Target Profiling (e.g., SwissTargetPrediction, PASS)

Web-based computational tools are instrumental in predicting the likely biological targets of a small molecule based on its chemical structure. For a compound like 1-(2-methylpropyl)piperidin-3-amine , these tools can generate a list of probable protein targets, offering insights into its potential pharmacological profile.

SwissTargetPrediction is a widely used server that predicts the most probable macromolecular targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. For new piperidine (B6355638) derivatives, SwissTargetPrediction has been shown to identify a range of potential targets, with a significant number being enzymes such as kinases, proteases, and oxidoreductases, as well as phosphotases, hydrolases, and lyases. clinmedkaz.org The tool also predicts interactions with voltage-gated and ligand-gated ion channels and electrochemical transporters. clinmedkaz.org

Prediction of Activity Spectra for Substances (PASS) is another online tool that predicts a broad spectrum of biological activities based on the structure of a compound. A study on new piperidine derivatives using PASS analysis indicated a high probability for various pharmacological effects, including those on the central nervous system. clinmedkaz.org Specifically, the analysis of some piperidine derivatives suggested potential for treating phobic disorders, antidyskinetic effects, and even nootropic (cognition-enhancing) actions. clinmedkaz.org Furthermore, PASS has been used to predict antitumor activity for certain piperidine compounds. clinmedkaz.org

The application of these tools to 1-(2-methylpropyl)piperidin-3-amine would involve submitting its chemical structure to these platforms to generate a ranked list of potential biological targets and associated biological activities. This information is invaluable for guiding subsequent experimental validation.

Prediction of Receptor and Enzyme Binding Affinities

Beyond identifying potential targets, computational methods can also predict the binding affinity of a ligand to a specific receptor or enzyme. This is a crucial step in understanding the potency of a potential drug molecule. For piperidine derivatives, which are known to interact with a variety of receptors and enzymes, these predictions are particularly relevant.

In silico predictions are now a cornerstone in the early stages of drug discovery, allowing for the assessment of physicochemical, pharmacokinetic, and safety properties of compounds. nih.gov This initial evaluation helps researchers to focus their resources on the most promising lead compounds, thereby eliminating those with a lower probability of success. nih.gov For instance, studies on piperazine (B1678402) indole (B1671886) hybrids have utilized software like Molinspiration to predict kinase inhibitor activity, with many derivatives showing promising results. nih.gov Such approaches could be similarly applied to 1-(2-methylpropyl)piperidin-3-amine to estimate its binding affinities for various predicted targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of robust and predictive QSAR models is a key aspect of modern medicinal chemistry. For piperidine derivatives, QSAR models have been successfully developed to predict a range of biological activities. For example, 3D-QSAR studies have been conducted on piperazine derivatives to understand their antihistamine and antibradykinin effects. nih.gov These models help in identifying the key structural features that are essential for a particular biological response.

In a study on pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed with high correlation coefficients (r² = 0.938 and 0.895, respectively), which were then used to design and synthesize new derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The models highlighted that steric, electronic, and hydrogen-bond acceptor properties were crucial for the observed activity. mdpi.com Such an approach could be applied to a series of 1-(2-methylpropyl)piperidin-3-amine analogs to develop predictive models for a desired biological activity.

Utilization of Molecular Descriptors (2D and 3D) in QSAR Studies

The predictive power of a QSAR model is heavily dependent on the molecular descriptors used in its development. These descriptors are numerical representations of the chemical and physical properties of a molecule.

2D descriptors are derived from the 2D representation of a molecule and include constitutional, topological, and connectivity indices. 3D descriptors are calculated from the 3D conformation of a molecule and include steric, electronic, and quantum-chemical parameters.

In the development of QSAR models for piperazine derivatives, both electrostatic and steric factors were found to be correlated with their antagonistic effects, while hydrophobic factors were not. nih.gov A study on new piperazine derivatives with antihistamine and antibradykinin effects utilized comparative molecular field analysis (CoMFA), a 3D-QSAR technique, to correlate the electrostatic and steric fields of the compounds with their biological activity. nih.gov For a comprehensive QSAR study of 1-(2-methylpropyl)piperidin-3-amine and its analogs, a combination of both 2D and 3D descriptors would likely be employed to capture the diverse structural features that influence its biological activity.

Molecular Docking and Dynamics Simulations for Elucidating Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the binding of a ligand to its target protein at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, molecular docking studies of piperine (B192125) derivatives against the main protease of SARS-CoV-2 identified several compounds with significant hydrogen bonding and hydrophobic interactions within the active site. nih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide information on the stability of the complex and the flexibility of both the ligand and the protein. In the study of piperine derivatives, MD simulations of the top-ranked ligands bound to the SARS-CoV-2 main protease revealed that the complexes remained stable throughout the simulation period. nih.gov The calculation of absolute binding free energy from these simulations further confirmed the strong binding affinity of the most promising ligand. nih.gov

For 1-(2-methylpropyl)piperidin-3-amine , a typical computational workflow would involve docking the compound into the active site of a predicted target protein. The resulting complex would then be subjected to MD simulations to assess its stability and to identify the key amino acid residues involved in the binding. This detailed understanding of the binding mechanism is invaluable for the rational design of more potent and selective analogs.

De Novo Design and Virtual Screening of Piperidine-Based Chemical Libraries

The integration of computational chemistry and cheminformatics has revolutionized the field of drug discovery, providing powerful tools for the rational design and efficient screening of novel therapeutic agents. Within this paradigm, the de novo design and virtual screening of chemical libraries based on the piperidine scaffold have emerged as a highly effective strategy for identifying promising lead compounds. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile and synthetically accessible framework that can be extensively decorated to modulate pharmacokinetic and pharmacodynamic properties. enamine.net This section explores the application of these computational techniques in the context of piperidine-3-amine derivatives, with a conceptual focus on how a compound such as 1-(2-methylpropyl)piperidin-3-amine could be analyzed and optimized.

De novo design involves the computational generation of novel molecular structures with desirable properties. This process often begins with a fragment-based approach, where small molecular fragments are assembled within the active site of a biological target. For piperidine-based libraries, this could involve using the piperidine-3-amine core as a foundational scaffold. Algorithms can then explore vast chemical space by adding different substituents, such as the 2-methylpropyl group at the N1 position, and evaluating the predicted binding affinity and other drug-like properties of the resulting virtual compounds. This approach allows for the creation of diverse and focused libraries of novel piperidine derivatives tailored to a specific biological target.

Virtual screening, on the other hand, entails the computational evaluation of large libraries of existing or virtually generated compounds to identify those with a high probability of binding to a target of interest. sciengpub.ir This technique significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. For piperidine-based libraries, virtual screening can be employed to filter extensive databases of compounds containing the piperidine-3-amine scaffold.

A noteworthy example of the application of virtual screening to piperidine-based molecules was in the search for potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov In such studies, a library of piperidine derivatives can be docked into the binding site of the target protein. The docking simulations predict the binding conformation and estimate the binding affinity of each compound. The top-scoring compounds are then selected for further computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the ligand-protein complex. nih.govrsc.orgnih.gov

The following table illustrates a conceptual workflow for the virtual screening of a piperidine-based library against a hypothetical protein target:

| Step | Description | Computational Tools | Output |

| 1. Library Preparation | A virtual library of piperidine-3-amine derivatives, including variations of the N-substituent (e.g., 2-methylpropyl), is generated or compiled. | Chemical structure generators, database filtering tools | A set of 3D structures of the virtual compounds. |

| 2. Target Preparation | The 3D structure of the target protein is obtained from sources like the Protein Data Bank (PDB) and prepared for docking. | Molecular modeling software (e.g., AutoDock Tools, Maestro) | A receptor grid defining the binding site. researchgate.net |

| 3. Molecular Docking | The library of piperidine derivatives is docked into the prepared target protein's binding site. | Docking software (e.g., AutoDock Vina, Glide) researchgate.net | A ranked list of compounds based on their predicted binding affinities (docking scores). |

| 4. Post-Docking Analysis | The binding poses of the top-ranked compounds are visually inspected and analyzed for key interactions with amino acid residues. | Molecular visualization software (e.g., PyMOL, Discovery Studio) | Identification of crucial hydrogen bonds, hydrophobic interactions, and other binding determinants. |

| 5. ADME Prediction | The absorption, distribution, metabolism, and excretion (ADME) properties of the top-ranked hits are predicted in silico. | QSAR models, specialized software (e.g., QikProp, SwissADME) | Assessment of drug-likeness and potential pharmacokinetic issues. sciengpub.ir |

| 6. Hit Selection | A final set of promising lead candidates is selected for experimental validation based on a combination of docking score, binding mode analysis, and predicted ADME properties. | A small, focused list of compounds for synthesis and biological testing. |

The effectiveness of virtual screening is highly dependent on the quality of the scoring functions used to rank the compounds. These functions are designed to approximate the free energy of binding. While not always perfectly accurate, they are invaluable for enriching the hit list with potentially active compounds.

Furthermore, the design of piperidine libraries can be guided by pharmacophore models derived from known ligands or the receptor structure. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For a target that binds piperidine-3-amine derivatives, a pharmacophore model might include a basic amine feature, a hydrophobic region corresponding to the N-substituent, and specific hydrogen bonding patterns.

The synthesis of diverse piperidine libraries for screening has also been a focus of research, with methods developed for the parallel synthesis of a wide range of derivatives. nih.gov Computational insights from de novo design and virtual screening can guide the selection of building blocks and reaction pathways to create libraries enriched with compounds likely to be active.

In the context of fragment-based drug discovery, the three-dimensional shape of piperidine fragments is a critical consideration. rsc.orgrsc.org The analysis of virtual libraries of piperidine-derived fragments has shown that they can cover a broad area of 3D fragment space, providing a rich source of starting points for lead optimization. rsc.orgrsc.org

The table below provides examples of different classes of piperidine derivatives and the computational methods applied in their study, highlighting the versatility of the piperidine scaffold in drug design.

| Piperidine Derivative Class | Biological Target/Application | Computational Methods Employed | Reference |

| Piperidine-based small molecules | COVID-19 Main Protease (Mpro) | Virtual Screening, Molecular Docking, ADME Prediction | sciengpub.irnih.gov |

| Piperidine/piperazine-based compounds | Sigma Receptor 1 (S1R) | Molecular Docking, Molecular Dynamics Simulations | rsc.orgnih.gov |

| Methyl substituted pipecolinates | Fragment-Based Drug Discovery | 3D Shape Analysis, Virtual Library Generation | rsc.orgrsc.org |

| Piperidine libraries | Nociceptin (N/OFQ) Receptor | Pharmacophore Modeling, Library Design | nih.gov |

| 3-Aminofluoropiperidines | Physicochemical Property Modulation | pKa and Lipophilicity Prediction | researchgate.net |

Structure Activity Relationship Sar Studies of 1,3 Disubstituted Piperidine Amine Systems

Influence of the N-1 (2-Methylpropyl) Moiety on Pharmacological Profiles

The substituent at the N-1 position of the piperidine (B6355638) ring plays a critical role in modulating the pharmacological activity of the molecule. The size, shape, and electronic properties of this group can significantly influence receptor binding, selectivity, and metabolic stability.

The introduction of a branched alkyl substituent, such as the 2-methylpropyl (isobutyl) group at the N-1 position, can have a profound impact on the compound's interaction with biological targets. The stereochemistry of this branched chain can lead to diastereomeric relationships when the piperidine ring itself is chiral, further influencing biological activity. While specific studies on the stereochemical impact of the N-1 isobutyl group in 1-(2-methylpropyl)piperidin-3-amine are not extensively detailed in the provided results, research on related N-alkyl-piperidine-2-carboxamides has shown that while basicity and lipophilicity may show little response to such stereoisomerism, more pronounced variations are observed for properties like melting point temperatures and oxidative degradation. nih.gov The presence of a branched alkyl group can also enhance lipophilic interactions within a receptor's binding pocket. nih.gov For instance, in a series of antihypertensive piperidine-4-carboxamide derivatives, the presence of an isopropyl substituent at the benzylic position was found to be crucial for potent inhibitory activity against T-type Ca2+ channels. nih.gov

The length and geometry of the N-alkyl chain are key determinants of pharmacological activity. Studies on various piperidine derivatives have demonstrated that altering the N-alkyl substituent can significantly modulate affinity and selectivity for different receptors. For example, in a series of σ1 receptor ligands, the introduction of an N-methyl group on the piperidine ring led to high σ1 receptor affinity and selectivity. nih.gov This suggests that even small changes to the N-alkyl group can have a substantial effect.

Table 1: Effect of N-1 Substitution on Receptor Affinity

| Compound | N-1 Substituent | Target Receptor | Affinity (Ki, nM) |

|---|---|---|---|

| 7 | (Bis(4-fluorophenyl)methyl)sulfinylethyl | DAT | 50.6 nih.gov |

| 21b | (Bis(4-fluorophenyl)methyl)sulfinylethyl-amide | DAT | 77.2 nih.gov |

| 33 | (Bis(4-fluorophenyl)methyl)sulfinylethyl-tertiary amine | DAT | 30.0 nih.gov |

| 20a | Methyl | σ1 | High nih.gov |

| 21a | Methyl | σ1 | High nih.gov |

| 22a | Methyl | σ1 | High nih.gov |

Role of the C-3 Amino Functionality in Biological Activity

The amino group at the C-3 position is a critical pharmacophoric element, contributing significantly to the biological activity of piperidine derivatives. Its ability to participate in hydrogen bonding and ionic interactions makes it a key feature for receptor recognition.

Derivatization of the C-3 amino group is a common strategy to modulate receptor selectivity and potency. By converting the primary amine into secondary or tertiary amines, amides, or other functional groups, it is possible to alter the compound's binding properties. For instance, in the development of ligands for the C3a receptor, derivatization of an aminopiperidine scaffold led to the identification of both agonists and antagonists. researchgate.net This demonstrates that modifications at this position can switch the functional activity of the molecule.

In a study of dopamine (B1211576) transporter inhibitors, the synthesis of a series of aminopiperidines and piperidine amines with either a terminal tertiary amine or an amide at the end of a side chain attached to the piperidine nitrogen showcased how such derivatization can fine-tune DAT affinity. nih.gov These examples underscore the versatility of the C-3 amino group as a point for chemical modification to optimize pharmacological profiles.

Stereochemical Aspects of Piperidine-3-amine Scaffold Activity

The piperidine-3-amine scaffold possesses a chiral center at the C-3 position, giving rise to (R) and (S) enantiomers. The absolute configuration at this center is often a crucial determinant of biological activity, as the two enantiomers can exhibit different potencies and even different pharmacological effects. The introduction of chiral piperidine scaffolds into small molecules can enhance biological activities and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. thieme-connect.comthieme-connect.comresearchgate.net

The three-dimensional arrangement of the amino group (axial vs. equatorial) in the preferred chair conformation of the piperidine ring also plays a role. Nuclear magnetic resonance studies have shown that the piperidine ring typically adopts a chair conformation with the amino group in an equatorial position to minimize steric hindrance. This conformational preference can be influenced by other substituents on the ring, further impacting the molecule's interaction with its biological target. The stereocontrolled synthesis of substituted piperidines is therefore of great value in medicinal chemistry. acs.org

Conformational Flexibility and Rigidity in Structure-Activity Correlations

The conformational flexibility of the piperidine ring and its substituents is a key factor in SAR studies. The ability of the molecule to adopt a specific conformation to fit into a receptor's binding site is crucial for its activity. A conformational switching approach, leveraging the presence or absence of 1,3-allylic strain, has been used to create diverse piperidine libraries with predictable conformations. nih.gov This strategy allows for the control of both the stereochemical and regiochemical outcomes of the synthesis, leading to a wide range of molecular shapes. nih.gov

In some cases, increasing the rigidity of the piperidine scaffold can lead to enhanced potency. For example, introducing unsaturation into the piperidine ring of a series of anti-trypanosomal compounds resulted in a ten-fold increase in potency. dndi.org Conversely, replacing the piperidine with a more flexible acyclic analog led to a loss of activity. dndi.org This highlights the delicate balance between flexibility and rigidity that is often required for optimal biological activity. The ability to predict and control the conformation of the piperidine ring is therefore a powerful tool in the design of new therapeutic agents.

Principles of "Escape from Flatland" for Enhanced Biological Interactions

In recent years, a guiding principle in medicinal chemistry known as "escape from flatland" has gained significant traction. whiterose.ac.uk This concept addresses the observation that a disproportionate number of compounds synthesized in drug discovery programs are flat, aromatic molecules, a trend driven by the prevalence of synthetic methods favoring sp2–sp2 couplings. nih.govnih.gov The "escape from flatland" philosophy advocates for increasing the three-dimensional character of drug candidates to improve their chances of clinical success. nih.govacs.org

The three-dimensionality of a molecule is often quantified by its fraction of sp3 hybridized carbons (Fsp3), where a higher Fsp3 value indicates greater saturation and spatial complexity. nih.govnih.gov Research has demonstrated a strong correlation between higher Fsp3 values and improved physicochemical properties. Molecules with greater three-dimensionality tend to exhibit enhanced solubility and a lower melting point. acs.org Furthermore, increasing molecular complexity has been shown to reduce promiscuity—the tendency of a compound to bind to multiple unintended targets—and decrease the inhibition of crucial metabolic enzymes like Cytochrome P450. acs.org This reduction in off-target activity is significant, as promiscuity has been linked to toxicity and the ultimate failure of drug candidates. acs.org

The compound 1-(2-methylpropyl)piperidin-3-amine serves as a prime example of a molecule embodying the "escape from flatland" principle. Its core structure, the piperidine ring, is a saturated, non-planar heterocycle, providing an inherent three-dimensional scaffold. The substituents at the 1- and 3-positions further contribute to its defined spatial arrangement.

Piperidine Core : As a saturated ring, it avoids the planarity of aromatic systems, allowing for more specific and complex interactions with the three-dimensional binding pockets of proteins.

1-position (N-substituent) : The 2-methylpropyl (isobutyl) group at the nitrogen atom influences the molecule's lipophilicity and steric profile, which can be fine-tuned to optimize binding affinity and selectivity for a specific biological target.

3-position (Amine Group) : The amine group at the 3-position is a key pharmacophoric feature, often acting as a hydrogen bond donor or acceptor, or as a basic center that forms ionic interactions with acidic residues in a receptor's active site. nih.gov

The strategic combination of these features on a 1,3-disubstituted piperidine framework allows for the exploration of a diverse chemical space, moving away from the flat structures that have historically dominated screening libraries. whiterose.ac.uk

Illustrative SAR Data for Piperidine Analogs

The following table demonstrates typical structure-activity relationship findings for substituted piperidines, based on general principles observed in research. The data illustrates how modifications to the N-substituent (R1) and the substituent at another position (R2) can impact biological activity, such as receptor binding affinity (Ki).

| Compound ID | Scaffold | R1 (N-substituent) | R2 (C4-substituent) | Biological Activity (Ki, nM) |

| A | Piperidine | -H | -NH-dodecyl | >1000 |

| B | Piperidine | -Benzyl | -NH-dodecyl | 15 |

| C | Piperidine | -Phenethyl | -NH-dodecyl | 10 |

| D | Piperazine (B1678402) | -Benzyl | -NH-dodecyl | >500 |

This table is a hypothetical representation based on trends reported in antifungal and receptor binding studies to illustrate SAR principles. For example, studies on 4-aminopiperidines as antifungal agents show that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino group is beneficial for activity. mdpi.com

Academic Research and Applications of the Piperidin 3 Amine Scaffold in Medicinal Chemistry

Design and Discovery of Novel Bioactive Scaffolds

The unique conformational properties of the piperidin-3-amine (B1201142) scaffold have been instrumental in the design of innovative bioactive molecules. Its ability to mimic peptide structures and expand the exploration of three-dimensional chemical space has led to the discovery of potent and selective modulators of various biological targets.

Mimicry of Peptide Topography and Function

The piperidin-3-amine moiety can effectively mimic the spatial arrangement of amino acid residues in peptides, enabling the design of peptidomimetics with improved pharmacological properties. By replacing flexible peptide backbones with the more rigid piperidine (B6355638) ring, researchers can create analogues with enhanced stability and oral bioavailability.

A notable example is the development of noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes. In these inhibitors, a piperidine moiety was used to replace a glycine (B1666218) residue in peptide analogues corresponding to the hinge region of IgG. nih.gov This substitution introduced a new stereogenic center and resulted in compounds with significant inhibitory activity against IdeS, whereas the original peptides were inactive. nih.gov The study highlighted that the piperidine-containing analogues, such as (S)-pipG and (R)-LpipG, were not only potent but also selective, showing no inhibition of other related cysteine proteases like SpeB and papain. nih.gov

Development of 3-Dimensional Chemical Space in Drug Design

The non-planar, chair-like conformation of the piperidine ring provides a valuable scaffold for exploring three-dimensional (3D) chemical space in drug design. nih.gov This "escape from flatland" approach is crucial for developing drugs that can interact more effectively with the complex 3D binding sites of biological targets. nih.gov The synthesis of various regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of this 3D space. nih.gov

Research into methyl-substituted pipecolinates, which are derivatives of piperidine, has demonstrated the generation of a diverse library of 3D fragments. nih.gov By capping these piperidine scaffolds with different small groups (e.g., methyl, acetyl, mesyl), a virtual library of fragments with distinct exit vectors for further chemical elaboration was created. nih.gov This approach facilitates the design of novel bioactive compounds by providing a range of structurally diverse and synthetically accessible building blocks. The ability to generate such 3D scaffolds is critical for the development of new therapeutics, including those targeting complex diseases like cancer. nih.govmdpi.com

Scaffold Utility in Modulating Diverse Biological Targets

The versatility of the piperidin-3-amine scaffold is further demonstrated by its successful application in the development of modulators for a wide range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). Its derivatives have shown significant potential in treating various diseases, from neurological disorders to cancer.

Inhibition of Enzyme Systems (e.g., Cholinesterases, Farnesyltransferase, IκB Kinase)

Piperidine derivatives have been extensively investigated as inhibitors of various enzyme systems. The piperidine nucleus is a key component in many enzyme inhibitors, contributing to their binding affinity and selectivity. ontosight.ai

Cholinesterases: Derivatives of piperidine have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. ajchem-a.com Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. ajchem-a.com

Farnesyltransferase: This enzyme is a target in cancer therapy, and piperidine-containing compounds have been explored for their potential to inhibit its activity.

IκB Kinase (IKK): The piperidinone derivative EF24 and its analogues have shown potent inhibitory activity against IκB kinase (IKKβ), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer. nih.gov

The inhibitory activity of these compounds is often attributed to the ability of the piperidine ring to form stable hydrophobic interactions within the catalytic pocket of the target enzyme. nih.gov

Ligand Development for G-Protein Coupled Receptors (e.g., Opioid Receptors, Sigma Receptors, Adenosine (B11128) Receptors)

The piperidin-3-amine scaffold has been instrumental in the development of ligands for various G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes. nih.govresearchgate.net

Opioid Receptors: Piperidine-based structures are found in many opioid receptor modulators.

Sigma Receptors: Several piperidine derivatives have been identified as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govacs.org Dual-targeting ligands that act on both histamine (B1213489) H₃ and sigma-1 receptors, often incorporating a piperidine or piperazine (B1678402) moiety, have shown promise as novel analgesics. nih.govacs.org

Adenosine Receptors: The development of ligands for adenosine receptors has also utilized the piperidine scaffold.

Histamine H₃ Receptors: Piperidine derivatives have been synthesized and evaluated as potent and selective antagonists of the histamine H₃ receptor, a target for the treatment of various central nervous system disorders. nih.govnih.gov

The ability to synthesize a variety of substituted piperidines allows for the fine-tuning of ligand affinity and selectivity for different GPCR subtypes.

Addressing Central Nervous System Targets

The piperidine scaffold is a common feature in many drugs that target the central nervous system (CNS). nih.govwikipedia.org Its physicochemical properties often contribute to favorable blood-brain barrier penetration, a crucial aspect for CNS-active drugs. mdpi.com

Derivatives of piperidine have been developed as:

Antidepressants: The selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) contains a piperidine ring, which is a constrained analogue of the linear phenylpropylamine group found in fluoxetine. wikipedia.org

Antipsychotics: Many antipsychotic drugs incorporate the piperidine moiety. ontosight.ai

Monoamine Oxidase (MAO) Inhibitors: Piperine (B192125), a natural product containing a piperidine ring, and its derivatives have been shown to be potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.govacs.org Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease. mdpi.com

The development of piperidine-based compounds continues to be an active area of research in the quest for novel and effective treatments for a wide range of diseases.

Strategies for Optimizing Biological Activity and Selectivity of Piperidine Amine Derivatives

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs. enamine.net Its three-dimensional structure and ability to be substituted at various positions make it an attractive starting point for developing potent and selective therapeutic agents. nih.govmdpi.com The optimization of piperidine amine derivatives, including those based on the piperidin-3-amine core, involves several key strategies aimed at enhancing biological activity, improving selectivity, and refining pharmacokinetic properties. thieme-connect.com

A primary strategy is the systematic exploration of the structure-activity relationship (SAR) through the introduction of diverse substituents at different positions of the piperidine ring and its appended groups. nih.gov For instance, in the development of hepatitis C virus (HCV) assembly inhibitors based on a 4-aminopiperidine (B84694) scaffold, researchers systematically explored the impact of modifying the linker and aryl ring connected to the piperidine nitrogen. nih.gov Lengthening the carbon linker or introducing various substituents on the aryl ring had significant effects on efficacy and metabolic stability. nih.gov Similarly, in the optimization of GlyT1 inhibitors, exploration of substituents on the 3-aryl group of 3-amido-3-aryl-piperidines revealed that larger lipophilic groups, such as methyl or bromine, improved activity by over 30-fold compared to polar or small substituents. nih.gov

Another key optimization strategy involves modulating the basicity of the piperidine nitrogen and any other amine groups within the molecule. The protonation state of these amines at physiological pH is critical for receptor interaction. nih.gov In the development of dual histamine H3 and sigma-1 (σ1) receptor antagonists, replacing a piperazine core with a piperidine ring drastically increased affinity for the σ1 receptor, a change attributed to different protonation behavior. nih.gov This highlights how subtle changes to the core scaffold can profoundly impact selectivity. For derivatives of pyridine (B92270) and pyrazine (B50134) with tuberculostatic activity, the basicity of the substituent at the C-6 position was crucial, with activity decreasing in the order of piperidine > pyrrolidine (B122466) > morpholine, corresponding to their decreasing basicity. nih.gov

Conformational constraint is another powerful tool for improving activity and selectivity. Introducing rigidity into the molecular structure can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can be achieved by creating spirocyclic, fused, or bridged systems from the basic piperidine scaffold. enamine.net The "escape from flatland" approach, which emphasizes the use of more three-dimensional structures, suggests that saturated, complex scaffolds like spirooxindolopyrrolidine-embedded piperidinone interact more effectively with protein binding sites. mdpi.com

The following table summarizes SAR findings for various piperidine derivatives, illustrating the impact of different substituents on biological activity.

| Scaffold/Series | Target | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| 3-Amido-3-aryl-piperidines | GlyT1 | Introduction of ortho-thiomethyl group on the 3-aryl ring | Led to a compound with low nanomolar activity (67 nM). | nih.gov |

| 4-Aminopiperidine Derivatives | HCV Assembly | Lengthening carbon linker from central tertiary amine | Did not have a strong effect on efficacy. | nih.gov |

| Piperazine/Piperidine Derivatives | Histamine H3/Sigma-1 Receptors | Replacement of piperazine with piperidine | Significantly increased affinity for σ1 receptor (Ki from 1531 nM to 3.64 nM). | nih.gov |

| Pyridine Derivatives | M. tuberculosis | Substitution at C-6 with cyclic amines | Activity correlated with basicity: piperidine > pyrrolidine > morpholine. | nih.gov |

| Peptidyl Piperidine Derivatives | Proteasome | Optimization of side chain substituents | Resulted in a compound (24) with IC50 of 0.8 nM against 20S proteasome. | nih.gov |

Future Directions in Piperidine-3-amine Scaffold Research

The piperidin-3-amine scaffold and its derivatives continue to be a fertile ground for medicinal chemistry research, with several promising future directions. mdpi.comrsc.org

One of the most significant future directions lies in the development of highly selective ligands for specific receptor subtypes or enzyme isoforms. The inherent stereochemistry and conformational flexibility of the piperidine ring offer ample opportunities for designing molecules that can differentiate between closely related targets. thieme-connect.com The synthesis of specific enantiomers and diastereoisomers, often employing biocatalytic methods like enzyme cascades, will be crucial. rsc.org For example, multi-enzyme cascades have been successfully used for the stereoselective synthesis of protected 3-aminopiperidines from accessible starting materials, a method that avoids toxic reagents and provides high chiral control. rsc.org Future work will likely expand these biocatalytic toolboxes to generate a wider diversity of chiral piperidine building blocks.

Another key area of future research is the application of the piperidin-3-amine scaffold to new and challenging therapeutic targets. While piperidines are well-represented in areas like neuroscience and oncology, their potential in other areas is still being explored. mdpi.comajchem-a.com Research into their use as inhibitors of proteases, kinases, and protein-protein interactions is ongoing. nih.govnih.gov For instance, piperidine-based peptide analogues have been identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS, opening avenues for new anti-infective strategies. nih.gov The development of piperidine derivatives as multi-targeted drugs, for example, combining acetylcholinesterase (AChE) inhibition with antioxidant activity for Alzheimer's disease, represents another promising trend. ajchem-a.com

The exploration of novel synthetic methodologies will continue to drive the field forward. Modern organic chemistry techniques, such as metal-catalyzed cross-coupling, C-H activation, and multicomponent reactions, are enabling the rapid synthesis of complex and diverse piperidine libraries. mdpi.com For example, rhodium-catalyzed and copper-catalyzed reactions are being used for intramolecular cyclizations to form highly substituted piperidines. mdpi.com These advanced synthetic methods facilitate a more efficient exploration of chemical space around the piperidin-3-amine core, accelerating the discovery of new drug candidates. ajchem-a.com

Finally, integrating computational modeling and machine learning with chemical synthesis will be pivotal. In silico docking studies are already used to predict binding modes and guide the design of new analogues. nih.gov As these computational tools become more powerful, they will enable a more rational design of piperidine-3-amine derivatives with optimized properties, reducing the time and cost of drug discovery.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-methylpropyl)piperidin-3-amine, and how can reaction yields be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution of piperidin-3-amine with a 2-methylpropyl halide (e.g., 1-bromo-2-methylpropane) under basic conditions. Optimization involves controlling stoichiometry (e.g., excess alkylating agent), temperature (40–60°C), and solvent polarity (e.g., acetonitrile or DMF). Catalysts like potassium iodide may enhance reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure completion .

Q. Which spectroscopic techniques are critical for characterizing 1-(2-methylpropyl)piperidin-3-amine, and what key features distinguish its structure?

- Methodological Answer:

- NMR Spectroscopy: H NMR will show distinct signals for the piperidine ring protons (δ 1.4–2.8 ppm) and the 2-methylpropyl group (δ 0.9–1.1 ppm for methyl groups, δ 1.4–1.6 ppm for the methine proton). C NMR will confirm quaternary carbons in the piperidine ring and branching in the substituent.

- Mass Spectrometry (MS): ESI-MS should display a molecular ion peak at m/z corresponding to the molecular formula (calc. 156.16 g/mol).

- IR Spectroscopy: Stretching vibrations for NH (3300–3500 cm) and C-N (1250–1350 cm) are diagnostic .

Q. What safety protocols are essential when handling 1-(2-methylpropyl)piperidin-3-amine in the laboratory?

- Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ a P95 respirator or equivalent .

- Ventilation: Work in a fume hood to avoid inhalation exposure.

- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Acute toxicity (Category 4) necessitates immediate medical consultation for ingestion or significant exposure .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation) be minimized during the synthesis of 1-(2-methylpropyl)piperidin-3-amine?

- Methodological Answer: Over-alkylation can be suppressed by:

- Using a protected amine (e.g., Boc-piperidin-3-amine) to limit reactivity at the nitrogen.

- Employing mild bases (e.g., NaHCO) instead of strong bases (e.g., NaOH) to reduce nucleophilicity of the product.

- Stepwise addition of the alkylating agent to control exothermicity and side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the mono-alkylated product .

Q. What computational and experimental approaches resolve discrepancies in the conformational stability of 1-(2-methylpropyl)piperidin-3-amine?

- Methodological Answer:

- DFT Calculations: Model chair vs. boat conformations of the piperidine ring and assess energy differences.

- X-ray Crystallography: Resolve solid-state structures to validate computational predictions.

- Dynamic NMR: Detect ring puckering or substituent rotation barriers in solution. Discrepancies between theory and experiment may arise from solvent effects or crystal packing forces, requiring iterative refinement of models .

Q. What in vitro assay designs are recommended to evaluate the compound’s biological activity while mitigating cytotoxicity?

- Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include cytotoxicity controls (e.g., mammalian cell lines like HEK293) using MTT assays to assess selectivity indices .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can screen for CNS activity. Optimize cell membrane preparation and incubation times to reduce false positives .

Data Analysis and Optimization Questions

Q. How should researchers address inconsistent solubility data for 1-(2-methylpropyl)piperidin-3-amine in polar vs. non-polar solvents?

- Methodological Answer:

- Solvent Screening: Systematically test solubility in DMSO, ethanol, chloroform, and water. Use UV-Vis spectroscopy or gravimetric analysis for quantification.

- pH Adjustment: Protonate the amine (pH < pKa) to enhance aqueous solubility. Contradictions may arise from impurities or hygroscopicity, requiring rigorous drying and purity verification via HPLC .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer:

- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS.

- Light Sensitivity: Store in amber vials under inert gas (N/Ar) if UV-Vis shows photodegradation.

- Long-Term Storage: Lyophilization or formulation in stable matrices (e.g., cyclodextrins) may extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.